molecular formula C12H11BrO2S B1422840 Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate CAS No. 31310-24-4

Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate

Cat. No.: B1422840
CAS No.: 31310-24-4
M. Wt: 299.19 g/mol
InChI Key: RLLLVYLZSRGUOO-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This specific compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and an ethyl ester group at the 2nd position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate typically involves the bromination of 3-methylbenzothiophene followed by esterification. One common method includes:

    Bromination: 3-methylbenzothiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5th position.

    Esterification: The brominated product is then reacted with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Ethyl 5-bromo-3-methyl-1-benzothiophene-2-methanol.

    Oxidation: Ethyl 5-bromo-3-carboxybenzothiophene-2-carboxylate.

Scientific Research Applications

Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzothiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and ester groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-bromo-3-ethyl-1-benzothiophene-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the specific combination of substituents on the benzothiophene ring, which can influence its reactivity and potential applications. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLLVYLZSRGUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-3-methylbenzo[b]thiophene-2-carboxylic acid (5.80 g.), ethanol (500 ml.) and concentrated sulphuric acid (2 ml.) was heated under reflux for 48 hours, and then evaporated. Dilute aqueous ammonia solution was added and the solid was filtered off, washed well with water and dried to give 5-bromo-3-methylbenzo[b]thiophene-2-carboxylic acid ethyl ester (5.70 g.), m.p. 87°-88° C., raised to 88°-89° on crystallization from petrol (b.p. 80°-100°).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate

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